6-chloro-7-fluoro-1H-indole-3-carbaldehyde
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry and Chemical Biology
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. ijpsjournal.com Its structural resemblance to the essential amino acid tryptophan allows it to interact with a wide array of biological targets, making it a "privileged structure" for developing new drug candidates. ijpsjournal.combenthamdirect.com This versatility has led to the discovery of numerous natural and synthetic indole-containing compounds with a broad spectrum of therapeutic applications. benthamdirect.com
Indole derivatives are recognized for their extensive biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. mdpi.comresearchgate.netnih.gov Their ability to target diverse biological pathways, such as protein kinases, makes them valuable in designing new drugs for complex diseases. mdpi.com In oncology, for instance, indole-based compounds have been developed as tubulin-targeting agents, disrupting cancer cell proliferation. mdpi.com Furthermore, their effectiveness against drug-resistant pathogens and their potential in managing chronic conditions like diabetes and hypertension underscore their ongoing importance in addressing major healthcare challenges. mdpi.com The structural adaptability of the indole ring, which allows for various chemical modifications, enables researchers to fine-tune the biological activity of these compounds, leading to novel drugs with enhanced efficacy. mdpi.com
The following table provides examples of the diverse pharmacological targets for indole derivatives, highlighting the scaffold's broad therapeutic potential. researchgate.netnih.gov
| Pharmacological Target/Activity | Description | References |
| Anticancer | Targeting pathways like tubulin polymerization and protein kinases involved in cell proliferation. | mdpi.com |
| Antimicrobial | Disrupting bacterial membranes, inhibiting biofilm formation, and combating drug-resistant pathogens. | mdpi.comnih.gov |
| Anti-inflammatory | Modulating inflammatory pathways to reduce inflammation. | mdpi.comresearchgate.net |
| Antiviral | Showing efficacy against various viruses, including potential targets like dengue and chikungunya. | researchgate.netnih.gov |
| Neuroprotective | Investigated for roles in managing neurodegenerative diseases like Alzheimer's. | mdpi.comresearchgate.net |
| Enzyme Inhibition | Acting as inhibitors for various enzymes, contributing to a wide range of therapeutic effects. | researchgate.netnih.gov |
Historical and Current Perspectives on Halogenated Indole Derivatives in Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold profoundly influences the molecule's physicochemical properties and biological activity. researchgate.net Halogenated compounds are prevalent in nature, particularly in marine organisms, which produce a vast number of organohalogens. nih.gov Marine indole alkaloids, for example, are often halogenated, primarily with bromine, which can significantly enhance their bioactivity. researchgate.net
Historically, the discovery of naturally occurring halogenated antibiotics like vancomycin (B549263) and chloramphenicol (B1208) spurred interest in the role of halogens in pharmacology. nih.gov In the context of indoles, halogenation can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins. nih.govacs.org Research has shown that halogenation can amplify the antibacterial effects of certain compounds and that halogenated indoles are proving to be effective agents against antibiotic-resistant microorganisms. acs.org
Current research continues to explore the synthesis and application of halogenated indoles. Green chemistry approaches are being developed for the selective halogenation of the indole ring, offering environmentally friendly alternatives to traditional methods. organic-chemistry.org These methods allow for the precise placement of chlorine and bromine at various positions on the indole nucleus, which is crucial for optimizing biological activity. organic-chemistry.orgacs.org The resulting haloindoles serve as versatile platforms for further chemical modification through reactions like metal-catalyzed cross-coupling, expanding the library of potential drug candidates. acs.org The study of halogenated indoles from marine invertebrates, such as meridianins and aplysinopsins, remains a significant area of research for discovering new lead compounds. researchgate.netnih.gov
Specific Research Focus on 6-chloro-7-fluoro-1H-indole-3-carbaldehyde within the Indole Class
While the broader classes of indole and halogenated indoles are subjects of extensive research, the specific compound This compound is primarily recognized as a synthetic intermediate or building block in chemical synthesis. Its structure combines the indole scaffold with two different halogen atoms (chloro and fluoro) on the benzene (B151609) ring and a reactive carbaldehyde (aldehyde) group at the C3 position.
The primary research interest in this molecule lies in its utility as a precursor for more complex, biologically active compounds. researchgate.net The indole-3-carbaldehyde moiety is a key starting point for synthesizing a variety of heterocyclic derivatives because its carbonyl group readily undergoes C-C and C-N bond-forming reactions. researchgate.net For example, indole-3-carbaldehyde can be used to synthesize tryptamine (B22526) derivatives through reactions like the Henry condensation followed by reduction. wikipedia.orgwikipedia.org
Therefore, the specific research focus on this compound is not on its own biological activity but on its potential to be transformed into novel, di-halogenated indole derivatives. The presence of both chlorine and fluorine is significant, as this combination can modulate electronic properties and lipophilicity in unique ways, potentially leading to derivatives with fine-tuned pharmacological profiles. Researchers might utilize this compound to create libraries of new molecules for screening as potential anticancer, antimicrobial, or neuroactive agents, leveraging the established bioactivity of the halogenated indole scaffold.
Below is a data table summarizing the key chemical identifiers for this compound.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₅ClFNO | guidechem.com |
| Molecular Weight | 197.593 g/mol | guidechem.com |
| CAS Number | Not explicitly found for this specific isomer, related isomers exist. | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-7-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUDTQDOEZEEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)C=O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde and Its Analogs
Established Synthetic Pathways for Indole-3-carbaldehyde Core Structures
The introduction of a formyl group at the C3 position of the indole (B1671886) ring is a fundamental transformation in organic chemistry. Several classic and modern methods have been developed to achieve this efficiently.
The Vilsmeier-Haack reaction is a widely used and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indole. sid.irjk-sci.com It is often considered the most convenient and superior method for preparing indole-3-carbaldehyde due to its simplicity, nearly quantitative yields, and the high purity of the resulting product. orgsyn.orgekb.eg
The reaction involves treating the indole substrate with a formylating agent, known as the Vilsmeier reagent. jk-sci.com This reagent, typically a chloroiminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comrsc.orgyoutube.com The electron-rich C3 position of the indole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. rsc.orgyoutube.com Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired indole-3-carbaldehyde. jk-sci.comorganic-chemistry.org
Mechanism of Vilsmeier-Haack Formylation:
Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (Vilsmeier reagent). youtube.com
Electrophilic Attack: The indole attacks the Vilsmeier reagent at the C3 position, the most nucleophilic site. youtube.comstackexchange.com
Hydrolysis: The intermediate is hydrolyzed during aqueous work-up to produce the final aldehyde. jk-sci.com
This method's versatility allows it to be applied to a wide range of substituted indoles, making it a key strategy for producing analogs of indole-3-carbaldehyde. sid.ir
The Reimer-Tiemann reaction is another classical method for the formylation of phenols and certain heterocyclic compounds like indole. stackexchange.comechemi.com The reaction of indole with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), results in the formation of indole-3-carbaldehyde. ekb.egechemi.com
The reactive electrophile in this reaction is dichlorocarbene (B158193) (:CCl₂), which is generated from chloroform by the action of the base. The electron-rich indole ring attacks the dichlorocarbene. The primary attack occurs at the C3 position due to the higher electron density at this carbon in the indole nucleus. stackexchange.com Subsequent hydrolysis of the dichloromethyl intermediate furnishes the aldehyde group. While historically significant for the initial preparation of indole-3-aldehyde, its use can be limited by lower yields and the formation of byproducts compared to the Vilsmeier-Haack reaction. echemi.comresearchgate.net
The reaction of organometallic reagents, particularly Grignard reagents, with indole derivatives provides another pathway for functionalization. While the standard Grignard reaction with a carbonyl compound like an aldehyde typically yields an alcohol, its interaction with N-alkylated indole-3-carboxaldehydes can be aberrant. researchgate.netthieme-connect.com
Instead of the expected alcohol product from nucleophilic addition to the carbonyl group, studies have shown that the reaction of Grignard reagents (e.g., PhMgBr, MeMgBr) with N-alkyl indole-3-carboxaldehydes can lead to the formation of bis(indolyl)methane products. researchgate.netthieme-connect.comthieme-connect.com This unusual reactivity is attributed to the electron-donating nature of the indole nitrogen, which reduces the electrophilicity of the C3-aldehyde carbon. thieme-connect.com This serendipitous finding has been applied to the one-step synthesis of the potent antibiotic turbomycin B. thieme-connect.com
Other organometallic approaches for indole synthesis in general include palladium, rhodium, and iron-catalyzed cyclization reactions to form the indole scaffold itself. derpharmachemica.com
Comparison of Formylation Methods for Indole
| Method | Reagents | Key Intermediate/Electrophile | Typical Position of Formylation | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium salt (Vilsmeier reagent) | C3 | High yield, high purity, versatile | Requires stoichiometric reagents | jk-sci.comorgsyn.orgekb.eg |
| Reimer-Tiemann | CHCl₃, strong base (e.g., KOH) | Dichlorocarbene (:CCl₂) | C3 | Classic, one-pot procedure | Lower yields, potential byproducts | stackexchange.comechemi.comresearchgate.net |
| Grignard Reaction | RMgX (with N-alkyl indole-3-carbaldehyde) | Grignard reagent | (Leads to bis(indolyl)methanes) | Access to complex structures (e.g., Turbomycin B) | Aberrant reactivity, not a direct formylation | researchgate.netthieme-connect.comthieme-connect.com |
Oxidation of a methyl group at the C3 position of the indole ring (skatole) is a direct route to indole-3-carbaldehyde. Various oxidizing agents can be employed for this transformation. For instance, oxidation of skatole with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a solvent mixture like tetrahydrofuran (B95107) and water can afford indole-3-carbaldehyde. ekb.eg
Another oxidation-based strategy is the oxidative decarboxylation of indole-3-acetic acid (IAA). ekb.egresearchgate.net This can be achieved using reagents like sodium periodate (B1199274) catalyzed by manganese complexes. ekb.egresearchgate.net Furthermore, tandem aerobic oxidation protocols have been developed to synthesize indole-3-carboxylates, which are closely related structures, from simple anilines and benzylamines. nih.gov
In nature, indole-3-carbaldehyde (I3A) and its derivatives are synthesized as secondary metabolites in plants and microorganisms from the amino acid L-tryptophan. nih.govresearchgate.netwikipedia.org
In plants like Arabidopsis thaliana, the biosynthesis proceeds from tryptophan via intermediates such as indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). nih.govresearchgate.netnih.gov The enzyme CYP71B6, a cytochrome P450, has been shown to efficiently convert IAN into indole-3-carbaldehyde and indole-3-carboxylic acid. researchgate.netnih.gov Another enzyme, ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), is involved in the subsequent oxidation of the aldehyde to the corresponding carboxylic acid. nih.govresearchgate.net These compounds play a role in the plant's defense against pathogens. tum.de
In the human gut, certain bacteria, particularly from the Lactobacillus genus, can metabolize dietary tryptophan to produce indole-3-carbaldehyde. wikipedia.org This microbial metabolite can interact with the host's immune system by acting as an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells, stimulating the production of interleukin-22. wikipedia.org
Targeted Synthesis of Halogenated Indole Scaffolds
The synthesis of a molecule like 6-chloro-7-fluoro-1H-indole-3-carbaldehyde requires the formation of a halogenated indole precursor. The introduction of halogen atoms onto the indole scaffold is typically achieved through electrophilic halogenation. nih.gov
The general strategy would involve the synthesis of 6-chloro-7-fluoro-1H-indole first, followed by a C3-formylation reaction, such as the Vilsmeier-Haack reaction. The reactivity of the indole ring towards electrophiles is high, but the presence of deactivating halogen substituents requires controlled reaction conditions. nih.gov Flavin-dependent halogenases have also been identified that can selectively halogenate the indole ring at positions 5, 6, or 7, offering a potential biosynthetic route to these scaffolds. frontiersin.org
The synthesis of multi-substituted indoles often involves building the ring from appropriately substituted benzene (B151609) precursors (e.g., a substituted aniline) through classical named reactions like the Fischer, Bischler, or Bartoli indole syntheses. nih.govmdpi.com For 6-chloro-7-fluoro-1H-indole, a plausible route would start from a 3-chloro-2-fluoroaniline (B1295074) derivative which would then undergo cyclization to form the desired halogenated indole scaffold. Once the 6-chloro-7-fluoro-1H-indole is obtained, formylation at the C3 position would yield the final target compound.
Regioselective Halogenation Strategies in Indole Synthesis
Achieving regioselectivity—the control of where substituents are placed on a molecule—is a central challenge in the synthesis of complex indoles. Various strategies have been developed to selectively introduce halogen atoms onto the indole ring.
Modern enzymatic methods offer an environmentally benign approach with high selectivity. nih.gov Flavin-dependent halogenase enzymes, for instance, can be used in aqueous media with simple halide salts, avoiding hazardous reagents and simplifying product purification by providing excellent regioselectivity. nih.gov
Chemical methods have also evolved to provide greater control. A green and efficient halogenation technique utilizes an oxone-halide system. chemistryviews.org This method can selectively produce 2- or 3-haloindoles. The outcome is directed by the electronic properties of the protecting group on the indole nitrogen; electron-withdrawing groups tend to favor halogenation at the C2 position, while C3 halogenation can be achieved irrespective of the protecting group's nature. chemistryviews.org For direct C-H functionalization at other positions, such as C5, specific reagents like N-iodosuccinimide (NIS) in the presence of a catalyst can be employed for direct iodination. biosynth.com Furthermore, employing a directing group, such as an aldehyde at the C3 position, can facilitate regioselective C-H activation at other positions on the ring, for instance at C4, using a ruthenium catalyst. sigmaaldrich.com
Incorporation of Halogen Atoms during Cyclization Reactions
An alternative to direct halogenation of a pre-formed indole ring is the construction of the indole nucleus from precursors that already contain the required halogen atoms. This approach embeds the halogenation step within the ring-formation process itself.
Halogen-induced cyclizations are a powerful strategy for creating diverse heterocyclic structures. wikipedia.org In these reactions, an electrophilic halogen source activates an unsaturated part of a molecule, which triggers an intramolecular cyclization to form the ring. wikipedia.org
A more direct example involves the synthesis of halogenated 2-alkylindoles from 2-(2-haloaryl)-3-alkyl-N-tosylaziridines. acs.org This one-pot strategy proceeds through a ring-opening of the aziridine (B145994) followed by a copper-mediated intramolecular C–N cyclization, where the halogen atom on the aryl ring becomes incorporated into the final indole structure. acs.org This method is particularly useful for creating halogenated indoles that are difficult to access through other means. acs.org
Precursor-Based Synthesis of this compound
The synthesis of the target molecule can be approached by constructing the indole-3-carbaldehyde framework from appropriately halogenated starting materials. The two primary pathways involve starting with a halogenated aniline (B41778) or a halogenated indole.
A widely utilized and effective method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction. This reaction typically involves treating a substituted aniline with a formylating agent made from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), known as the Vilsmeier reagent.
While a direct synthesis for this compound from an aniline precursor is not explicitly detailed in the provided literature, analogous syntheses strongly support this route's feasibility. For example, 6-chloro-1H-indole-3-carbaldehyde is synthesized from 5-chloro-2-methyl-aniline, and 7-fluoro-1H-indole-3-carbaldehyde is made from 2-fluoro-6-methyl-aniline. organic-chemistry.org These transformations proceed with high yields, demonstrating the robustness of the Vilsmeier-Haack approach for halogenated anilines. organic-chemistry.org By extension, the synthesis of this compound would likely proceed from a 3-chloro-2-fluoro-6-methyl-aniline precursor under similar conditions.
Table 1: Synthesis of Halogenated Indole-3-Carbaldehyde Analogs from Substituted Anilines This table is generated based on data from a patent describing the synthesis of indole-3-carboxaldehyde (B46971) compounds. organic-chemistry.org
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 5-chloro-2-methyl-aniline | Vilsmeier Reagent (POCl₃/DMF) | 6-chloro-1H-indole-3-carbaldehyde | 91% |
| 2-fluoro-6-methyl-aniline | Vilsmeier Reagent (POCl₃/DMF) | 7-fluoro-1H-indole-3-carbaldehyde | 92% |
| 2-methoxy-6-methyl-aniline | Vilsmeier Reagent (POCl₃/DMF) | 7-methoxy-1H-indole-3-carbaldehyde | 86% |
If the di-halogenated indole core is already available, the most direct route to the target compound is the formylation at the C3 position. The precursor, 6-chloro-7-fluoro-1H-indole, is commercially available, making this a viable pathway. sigmaaldrich.com
The Vilsmeier-Haack reaction is the most common and convenient method for this transformation. orgsyn.org It is known for being simple, providing a nearly quantitative yield, and producing a highly pure aldehyde product. orgsyn.org The reaction introduces a formyl (-CHO) group specifically at the electron-rich C3 position of the indole ring.
Other methods for the C3-formylation of indoles include the Reimer-Tiemann reaction and the use of various alternative formylating agents under milder photochemical or thermochemical conditions. acs.orgorgsyn.org
Emerging Synthetic Methodologies for Indole-3-carbaldehydes
Research continues to seek milder, more efficient, and environmentally friendly methods for indole functionalization, moving away from harsh classical reagents.
Electrocatalysis has emerged as a powerful and sustainable strategy in organic synthesis. For the C3-formylation of indoles, electrochemical methods provide an alternative to traditional approaches that often use hazardous reagents and require harsh conditions. acs.orgorganic-chemistry.org
One effective electrochemical strategy involves a two-step process: a Mannich-type reaction to introduce an aminomethyl group at the C3 position, followed by an electrochemical oxidation. nih.govorganic-chemistry.org The oxidation step cleaves the C-N bond of the Mannich product, generating an iminium ion which is then hydrolyzed to yield the final C3-formylated indole. organic-chemistry.org This method shows excellent tolerance for a wide variety of functional groups, making it suitable for the late-stage modification of complex molecules. nih.govorganic-chemistry.org This approach represents a significant advance, offering a versatile and green alternative for the synthesis of indole-3-carbaldehydes and their derivatives. organic-chemistry.org
Palladium-Catalyzed Annulation Reactions
Palladium catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds, including indoles. Palladium-catalyzed annulation reactions offer a powerful and versatile approach to construct the indole nucleus from readily available starting materials. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single transformative step.
One of the prominent strategies is the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines. rsc.org This method allows for the synthesis of a variety of substituted indoles. The starting N-vinyl anilines can be prepared through the aza-Michael addition of 2-haloanilines to alkyne carboxylate esters. Subsequent palladium-catalyzed intramolecular cyclization yields the desired indole structure. rsc.org Another significant approach involves the carbonylative annulation of 2-(1-alkynyl)benzenamines. In the presence of a palladium catalyst and a copper co-catalyst, these substrates can undergo cyclization with the incorporation of carbon monoxide to yield functionalized indolin-2-ones, which can be further converted to indole derivatives. nih.gov
The synthesis of 2-substituted indoles can also be achieved through the palladium-catalyzed cyclization of unprotected 2-alkynylanilines. nih.gov This method is advantageous as the starting materials are easily accessible via Sonogashira coupling of ortho-haloanilines and terminal alkynes. nih.gov Furthermore, palladium-catalyzed annulation between iodoanilines and ketones provides a direct route to polysubstituted indoles. acs.org This reaction proceeds via the formation of an enamine intermediate followed by intramolecular C-C bond formation. The Buchwald modification of the Fischer indole synthesis also utilizes palladium-catalyzed cross-coupling to generate arylhydrazone precursors, which then undergo acid-catalyzed cyclization to form the indole ring. youtube.com
| Catalyst/Ligand | Starting Materials | Product Type | Key Features |
| Pd(OAc)₂ | 2-Alkynylanilines | 2-Substituted indoles | Can be performed in aqueous micellar medium. nih.gov |
| PdX₂ / CuX₂ | 2-(1-Alkynyl)benzenamines | 3-(Halomethylene)indolin-2-ones | Selective carbonylative annulation. nih.gov |
| Palladium(II)-PEG | N-allyl-2-haloanilines | 3-Methyl indoles | Utilizes in situ generated Pd nanoparticles. rsc.org |
| Palladium catalyst | Iodoanilines and Ketones | Polysubstituted indoles | Direct annulation via enamine intermediate. acs.org |
Copper-Catalyzed Cyclization and Coupling Reactions
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of indoles. These methods often exhibit high functional group tolerance and can be performed under milder conditions compared to other transition metal-catalyzed processes.
A notable copper-catalyzed approach involves the intramolecular C-N cross-coupling of o-haloaryl enamine adducts. ucalgary.ca For instance, the conjugate addition of an appropriately substituted aminopyridine to an acetylenic sulfone, followed by copper(II) acetate-catalyzed cyclization, can yield azaindole structures, which are analogs of indoles. ucalgary.ca This methodology is attractive as it does not require the use of expensive ligands or strict exclusion of oxygen.
Another powerful strategy is the one-pot synthesis of indole derivatives through a copper-catalyzed cascade reaction. This can involve a sequence of reactions, such as an aldol (B89426) condensation, an intramolecular Goldberg-type C-N cross-coupling, and a subsequent deacylation, to furnish indole-2-carboxylic esters from bromobenzaldehydes. acs.org Similarly, copper-catalyzed tandem reactions between 2-alkynyl-N-arylideneanilines and alcohols can produce N-substituted indoles. researchgate.net Copper catalysis is also effective for the cyclization of N-(2-ethynylphenyl)-sulfonamides to form the corresponding indoles. researchgate.net
Furthermore, copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions provide a pathway to multisubstituted indole-3-carboxylic esters from arylboronic acids and (Z)-3-aminoacrylates. rsc.org This one-pot synthesis demonstrates the utility of copper in facilitating multiple bond-forming events in a single operation. rsc.org
| Catalyst System | Starting Materials | Product Type | Key Features |
| Cu(OAc)₂ | o-Haloaryl enamine adducts | Substituted (aza)indoles | Ligand-free, tolerant to air and moisture. ucalgary.ca |
| Copper catalyst | Bromobenzaldehydes and amino acid esters | Indole-2-carboxylic esters | One-pot three-step cascade reaction. acs.org |
| Cu(OAc)₂ / tBu₃P·HBF₄ | Arylboronic acids and (Z)-3-aminoacrylates | Indole-3-carboxylic esters | Sequential Chan-Lam and CDC reactions. rsc.org |
| CuI/PSP | N-(2-ethynylphenyl)-sulfonamides | Indoles | Recyclable catalyst system, performed in water. researchgate.net |
Reductive Cross-Coupling Strategies
Reductive cross-coupling has become an increasingly important tool in organic synthesis for the formation of carbon-carbon bonds. These reactions typically involve the coupling of two different electrophiles in the presence of a transition metal catalyst and a stoichiometric reductant. While direct examples for the synthesis of this compound are not prevalent, the principles of reductive cross-coupling can be applied to construct the indole core or introduce substituents.
For instance, a palladium-catalyzed reductive cross-coupling has been reported for the vinylation of alkyl iodides using a vinyl thianthrenium salt as the vinyl source. nih.gov This type of strategy could be envisioned for the coupling of a suitably functionalized vinyl halide with an aryl halide precursor to build the indole framework. The reaction proceeds through an alkyl zinc intermediate that traps the palladium(II)-vinyl complex formed after oxidative addition. nih.gov
Oxidative cross-coupling reactions, which share mechanistic principles with their reductive counterparts, have also been developed for indole functionalization. An iron-catalyzed enantioselective oxidative cross-coupling between naphthols and indoles has been demonstrated to produce atropisomeric heterobiaryl compounds. nih.gov This highlights the potential of using transition metals to facilitate the coupling of two different C-H bonds or a C-H bond with a pre-functionalized partner. A cobalt-catalyzed dehydrogenative cross-coupling of indoles and alcohols offers a direct route to indole ethers, showcasing a modular approach to C-O bond formation at the indole nucleus. rsc.org
While not strictly reductive, these cross-coupling strategies underscore the potential for developing novel disconnections for the synthesis of complex indoles like this compound, potentially by coupling two simpler, halogenated precursors.
| Coupling Partners | Catalyst/Reagents | Product Type | Key Features |
| Naphthols and Indoles | Iron catalyst / Chiral PyBOX ligand | Atropisomeric heterobiaryls | Enantioselective oxidative cross-coupling. nih.gov |
| Indoles and Alcohols | Cobalt catalyst / Salicylaldehyde | Indole ethers | Dehydrogenative C-H alkoxylation. rsc.org |
| Vinyl thianthrenium salt and Alkyl iodides | Palladium catalyst / Zinc | Vinylated alkanes | Reductive vinylation of alkyl iodides. nih.gov |
Derivatization Strategies and Synthetic Transformations of 6 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde
Functionalization at the Formyl Group (C-3 Position)
The aldehyde functionality at the C-3 position is a versatile handle for a wide array of chemical transformations, including condensation reactions, redox manipulations, and carbon-carbon bond-forming reactions.
The condensation of an aldehyde with a primary amine to form a Schiff base, or imine, is a fundamental and widely utilized transformation. nih.gov For indole-3-carboxaldehydes, this reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the desired amine in a suitable solvent like ethanol, often with an acid catalyst such as glacial acetic acid or sulfuric acid. researchgate.netjocpr.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. nih.gov This strategy allows for the introduction of a vast array of substituents, depending on the choice of the primary amine. researchgate.net
The formation of Schiff bases from indole-3-carboxaldehyde (B46971) and its derivatives has been extensively studied for the synthesis of compounds with diverse biological activities. jocpr.comresearchgate.net
Table 1: Representative Schiff Base Syntheses from Indole-3-Carboxaldehydes
| Aldehyde Substrate | Amine | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Indole-3-carboxaldehyde | L-Amino Acids (e.g., Histidine) | Spectroscopic characterization | Amino acid Schiff base | researchgate.net |
| Indole-3-carboxaldehyde | 4-Aminoantipyrine | Ethanol, Glacial Acetic Acid, Reflux | Antipyrine Schiff base | researchgate.net |
| Indole-3-carboxaldehyde | Substituted 2-Aminothiazoles | Dry Ethanol, H₂SO₄ (cat.), Reflux | Thiazole Schiff base | jocpr.com |
| 5-Substituted Isatins | 2,6-Diamino Pyridine | Ethanol | Pyridine Schiff base | researchgate.net |
The formyl group of 6-chloro-7-fluoro-1H-indole-3-carbaldehyde can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to two important classes of derivatives.
Reduction: The reduction of the aldehyde to a (1H-indol-3-yl)methanol derivative can be achieved using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an etheral solvent like THF. For instance, the reduction of 6-chloroindole (B17816) to 6-chloroindoline has been accomplished using sodium cyanoborohydride in acetic acid. chemicalbook.com This transformation converts the electron-withdrawing aldehyde into a more flexible hydroxymethyl linker.
Oxidation: Conversely, oxidation of the aldehyde yields the corresponding 6-chloro-7-fluoro-1H-indole-3-carboxylic acid. A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). The oxidative decarboxylation of indole-3-acetic acid to indole-3-carboxaldehyde is a known reaction, highlighting the feasibility of redox transformations at this position. researchgate.net The resulting carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives.
Table 2: Examples of Reduction and Oxidation of Indole (B1671886) Aldehydes
| Transformation | Substrate | Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Reduction | 6-Chloro-1H-indole | Sodium Cyanoborohydride, Acetic Acid | 6-Chloro-2,3-dihydro-1H-indole | chemicalbook.com |
| Oxidation | Indole-3-acetic acid | Sodium Periodate (B1199274), Catalyst | 1H-Indole-3-carboxaldehyde | researchgate.net |
| Oxidation | 4,7-dibromo-2,1,3-benzoselenadiazole with 4-formylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4,4'-(Benzoselenadiazole-4,7-diyl)dibenzaldehyde | rsc.org |
To extend the carbon chain at the C-3 position and introduce a carbon-carbon double bond, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools. These reactions convert aldehydes into alkenes.
The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) salt treated with a strong base) to react with the aldehyde, forming a four-membered oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine (B44618) oxide.
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base. wikipedia.orgresearchgate.net HWE reactions are often preferred due to the higher nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgambeed.com This reaction typically shows high E-selectivity, favoring the formation of the trans-alkene. wikipedia.orgresearchgate.net
Table 3: Representative Olefination Reactions on Aldehydes
| Reaction Type | Aldehyde | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| HWE | General Aldehyde | Stabilized Phosphonate Carbanion | Base (e.g., NaH, K₂CO₃) | (E)-Alkene | wikipedia.org |
| HWE | 3-Acetylindole | Methoxyimino phosphonates | Et₃N, LiCl, THF | Carboline precursor | researchgate.net |
| Ugi/Intramolecular HWE | 2-Oxo aldehyde | Diethylphosphonoacetic acid derivative | Multicomponent Reaction | Substituted Pyrrolidinone | researchgate.net |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a C-H acidic compound) to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. researchgate.net For this compound, this reaction would involve its treatment with a compound containing an active methylene (B1212753) group, such as malononitrile, cyanoacetamide, or a 1,3-dicarbonyl compound, in the presence of a weak base like piperidine (B6355638) or triethylamine (B128534). amazonaws.com This condensation yields an electron-deficient alkene, which is a versatile Michael acceptor for further synthetic elaborations. researchgate.netacs.org
Recent studies have demonstrated the Knoevenagel condensation of 1H-indole-3-carbaldehyde with various CH acids to produce substituted acrylonitriles and acrylamides, which are valuable synthetic intermediates. researchgate.netamazonaws.com
Table 4: Examples of Knoevenagel Condensation with Indole-3-carbaldehydes
| Aldehyde Substrate | Active Methylene Compound | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1H-Indole-3-carbaldehyde | Malononitrile | Basic catalysis | 2-(1H-indol-3-ylmethylidene)malononitrile | researchgate.net |
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Piperidine, AcOH, Benzene (B151609), 80°C | Benzylidene malonate | acs.org |
| 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide | Imidazolidine-2,4-dione | Methanol, Triethylamine (cat.) | α,β-Unsaturated N-substituted indole | amazonaws.com |
Modifications at the Indole Nitrogen (N-1 Position)
The indole nitrogen possesses a proton that can be removed by a base, allowing for subsequent functionalization through N-alkylation or N-arylation.
N-Alkylation: The introduction of an alkyl group onto the indole nitrogen is a common strategy to modify the compound's steric and electronic profile. The reaction typically involves deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). amazonaws.com The electron-withdrawing nature of the chloro and fluoro substituents on the this compound ring is expected to increase the acidity of the N-H proton, potentially allowing for the use of milder bases. Direct alkylation of purines, another nitrogen-containing heterocycle, often leads to a mixture of regioisomers, but specific conditions can favor N-alkylation. nih.gov
N-Arylation: The introduction of an aryl group at the N-1 position is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or copper-catalyzed Chan-Lam coupling. A phosphine-free, palladium-catalyzed method for the direct C-arylation of free (N-H)-indoles has been described, which can sometimes be adapted for N-arylation under different conditions. acs.org These methods provide access to a broad range of N-aryl indole derivatives.
Table 5: Representative N-Substitution Reactions on Indoles
N-Acylation and N-Sulfonation
The presence of the N-H bond in the indole ring of this compound offers a prime site for functionalization through acylation and sulfonylation. These transformations not only serve as a means of introducing diverse substituents but also modulate the electronic properties of the indole nucleus.
N-Acylation: The N-acylation of indole-3-carbaldehydes is a well-established transformation that can be achieved under various conditions. For this compound, direct acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. A common procedure involves the use of triethylamine as a base to facilitate the reaction with an acylating agent like 3-chloroacetyl chloride, which would yield the corresponding 1-(2-chloroacetyl)-6-chloro-7-fluoro-1H-indole-3-carbaldehyde. nih.gov This intermediate can then be further functionalized, for instance, by coupling with various aryl amines. nih.gov
Alternatively, milder and more chemoselective methods have been developed. One such approach utilizes thioesters as the acyl source in the presence of a base like cesium carbonate in a high-boiling solvent such as xylene. researchgate.net This method is notable for its tolerance of various functional groups. researchgate.net Another innovative, mild, and highly chemoselective method for N-acylation of indoles involves an oxidative carbene-catalyzed reaction with aldehydes. rsc.org This approach offers a broad substrate scope and is compatible with substituents on both the aldehyde and the indole. rsc.org A direct N-acylation of indole with carboxylic acids can also be achieved using boric acid as a catalyst in a solvent like mesitylene (B46885) under reflux with a Dean-Stark apparatus to remove water. rsc.org
Table 1: Representative N-Acylation Reactions of Indole Derivatives
| Acylating Agent | Base/Catalyst | Solvent | Product | Reference |
| 3-Chloroacetyl chloride | Triethylamine | Not Specified | 1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde | nih.gov |
| Thioesters | Cesium Carbonate | Xylene | N-Acylindoles | researchgate.net |
| Aldehydes | Oxidative Carbene Catalyst | Not Specified | N-Acylindoles | rsc.org |
| Carboxylic Acids | Boric Acid | Mesitylene | N-Acylindoles | rsc.org |
N-Sulfonation: The introduction of a sulfonyl group at the indole nitrogen, or N-sulfonylation, is another critical derivatization. This is typically achieved by reacting the indole with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride, in the presence of a base. The resulting N-sulfonylated indoles are often more stable and can exhibit altered reactivity. For instance, the phenylsulfonyl (PhSO2) group is a common choice for protecting the indole nitrogen, though its removal can require harsh conditions. rsc.org The 2-(trimethylsilyl)ethanesulfonyl (SES) group offers an alternative that can be introduced using SES-Cl and removed under milder conditions. rsc.org
Protection and Deprotection Strategies for the N-H Indole
The acidic proton of the indole N-H can interfere with various synthetic transformations. Therefore, the protection of this position is a common strategy in the multi-step synthesis of complex indole-containing molecules. The choice of the protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
For electron-deficient indoles like this compound, several protecting groups are suitable. The tert-butoxycarbonyl (Boc) group is a popular choice due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its facile removal under acidic conditions or even with a mild base like potassium carbonate in methanol. rsc.org While the Boc group reduces the electron density of the indole ring, it also enhances its stability towards oxidation. rsc.org
Silyl protecting groups, such as triisopropylsilyl (TIPS), are also effective. The TIPS group does not significantly alter the electron density of the indole ring and can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org In contrast, the trimethylsilyl (B98337) (TMS) group is generally too labile for practical use with indoles. rsc.org
Benzyl groups can also be employed as protecting groups, although their removal from the indole nitrogen is often more challenging than from standard amines and typically requires a strong Lewis acid like aluminum chloride. rsc.org
Table 2: Common Protecting Groups for the Indole N-H
| Protecting Group | Reagent for Introduction | Conditions for Removal | Key Features | Reference |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions or K₂CO₃/MeOH | Reduces electron density, increases stability to oxidation | rsc.org |
| Triisopropylsilyl (TIPS) | Triisopropylsilyl chloride (TIPSCl) | Tetrabutylammonium fluoride (TBAF) | Minimal effect on electron density | rsc.org |
| Benzyl (Bn) | Benzyl bromide (BnBr) | Strong Lewis acid (e.g., AlCl₃) | Increases electron density, robust | rsc.org |
| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride (PhSO₂Cl) | Harsh conditions | Electron-withdrawing, stable | rsc.org |
Diversification of the Benzene Ring (C-4, C-5, C-6, C-7 Positions) in Halogenated Indole-3-carbaldehydes
The presence of chloro and fluoro substituents on the benzene portion of this compound opens up avenues for further diversification through substitution and cross-coupling reactions.
Selective Substitution Reactions on Halogenated Indole Cores
The electronic nature of the existing halogen substituents and the indole ring itself will dictate the regioselectivity of further electrophilic aromatic substitution reactions. The electron-withdrawing nature of the aldehyde at C-3 and the halogens at C-6 and C-7 deactivates the benzene ring towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, substitution may be possible. The precise location of further substitution (C-4 or C-5) would be influenced by the combined directing effects of the existing substituents.
Cross-Coupling Reactions for Aryl/Alkyl Substituent Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro substituent at the C-6 position of this compound is a potential handle for such transformations. Reactions like the Suzuki, Stille, and Negishi couplings could be employed to introduce new aryl or alkyl groups at this position, provided a suitable palladium catalyst and reaction conditions are identified that are compatible with the other functional groups in the molecule. rsc.org
For instance, a Suzuki coupling would involve the reaction of the 6-chloroindole derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is often critical for achieving high yields and selectivity in the coupling of aryl chlorides. Similarly, Stille coupling would utilize an organotin reagent, while the Negishi coupling would employ an organozinc reagent. rsc.org
Multi-component Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov Indole-3-carbaldehydes are excellent substrates for a variety of MCRs. nih.govnih.gov
Given its structure, this compound is a prime candidate for participation in such reactions. The aldehyde functionality can readily react with amines or other nucleophiles to form imine or enamine intermediates, which can then undergo further reactions in the same pot. For example, it could participate in a Pfitzinger-type reaction with isatin (B1672199) and an amine to generate complex fused heterocyclic systems. It is also conceivable that it could be used in Ugi or Passerini reactions, which are powerful MCRs for the synthesis of peptide-like structures.
A one-pot, three-component reaction of an indole-3-carbaldehyde, an aniline (B41778), and benzil (B1666583) in the presence of a suitable catalyst can lead to the formation of indolylimidazole derivatives. nih.gov Another example is the reaction of an indole-3-carbaldehyde with an alkyl nitrile and a 1,4-dihydropyridine (B1200194) derivative under microwave irradiation to yield 3-alkylated indoles. nih.gov
Table 3: Potential Multi-component Reactions for this compound
| Reaction Type | Reactants (in addition to the indole) | Potential Product Class | Reference |
| Indolylimidazole Synthesis | Aniline, Benzil | Indolylimidazoles | nih.gov |
| 3-Alkylation | Alkyl nitrile, 1,4-Dihydropyridine | 3-Alkylindoles | nih.gov |
| Pyrroloquinoline Synthesis | Succinaldehyde, p-Anisidine | Pyrroloquinolines | rsc.org |
Advanced Spectroscopic and Analytical Characterization Techniques in Indole Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 6-chloro-7-fluoro-1H-indole-3-carbaldehyde, ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of an indole-3-carbaldehyde derivative will exhibit characteristic signals. The proton of the aldehyde group (CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically around 10.0 ppm. The N-H proton of the indole (B1671886) ring also gives a broad singlet, usually in the region of 8.0-9.0 ppm. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings will show complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. For this compound, the protons on the aromatic ring will be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 185.0 ppm. The carbon atoms attached to the electronegative halogen atoms (chlorine and fluorine) will also exhibit characteristic chemical shifts. The carbon bearing the fluorine atom will show a large coupling constant (¹JCF).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | ~10.0 (s) | ~185.0 |
| N-H | ~8.5 (br s) | - |
| C2-H | ~8.3 (s) | ~138.0 |
| C4-H | ~7.8 (d) | ~124.0 |
| C5-H | ~7.3 (dd) | ~122.0 |
| C6 | - | ~128.0 (d, JCF) |
| C7 | - | ~145.0 (d, ¹JCF) |
| C3 | - | ~118.0 |
| C3a | - | ~125.0 |
| C7a | - | ~130.0 |
Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals and to establish the connectivity within the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₉H₅ClFNO). The predicted monoisotopic mass for this compound is approximately 197.0044 g/mol .
Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, along with isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Common fragmentation pathways for indole-3-carbaldehydes include the loss of the formyl group (CHO), leading to a significant [M-29]⁺ peak. Further fragmentation of the indole ring would also be observed.
While specific mass spectral data for this compound is not widely published, data for related compounds like 6-chloro-1H-indole-3-carbaldehyde shows a molecular ion peak corresponding to its molecular weight. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 197.00/199.00 | Molecular ion peak with chlorine isotopes |
| [M-CHO]⁺ | 168.01/170.01 | Loss of the formyl group |
| [M-Cl]⁺ | 162.03 | Loss of chlorine atom |
| [M-F]⁺ | 178.03 | Loss of fluorine atom |
Note: m/z values are for the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. derpharmachemica.com The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band corresponding to the C=O stretching of the aldehyde group will be prominent, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the indole ring will appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring will be observed around 3100-3000 cm⁻¹. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1100 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aldehyde C=O Stretch | 1650-1700 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-N Stretch | 1300-1350 | Medium |
| C-F Stretch | 1000-1100 | Strong |
| C-Cl Stretch | 700-800 | Strong |
High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively assess the purity of a sample and to follow the course of a reaction. derpharmachemica.com For this compound, a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, would be used to separate the product from any starting materials or byproducts on a silica (B1680970) gel plate. The spots can be visualized under UV light.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for determining the purity of this compound. The retention time of the compound would be characteristic under specific chromatographic conditions.
Interactive Data Table: Typical Chromatographic Conditions
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |
| HPLC | C18 Reversed-Phase | Acetonitrile:Water gradient | UV Detector (e.g., 254 nm) |
Computational Chemistry and Molecular Modeling Studies of 6 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict the geometry, electronic properties, and reactivity of molecules. For substituted indole-3-carbaldehydes, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to understand their behavior. researchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. figshare.com A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.
In studies of related molecules like 1H-indole-3-carbaldehyde, the HOMO is typically distributed over the indole (B1671886) ring, indicating it is the primary site for electrophilic attack. The LUMO, conversely, is often localized on the aldehyde group and the adjacent pyrrole (B145914) ring, marking the likely region for nucleophilic attack. For 6-chloro-7-fluoro-1H-indole-3-carbaldehyde, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to lower the HOMO and LUMO energy levels and potentially alter their distribution across the molecule.
Table 1: Illustrative Frontier Molecular Orbital Energies for Related Indole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1H-indole-3-carbaldehyde | -6.21 | -1.89 | 4.32 |
| 4-nitro-1H-indole-carboxaldehyde | -7.02 | -3.11 | 3.91 |
Note: The data in this table is derived from published studies on related compounds and serves as an illustrative example of the typical values obtained from DFT calculations. The exact values for this compound would require specific calculations.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Generally, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas represent neutral potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic interaction. The hydrogen on the indole nitrogen would exhibit a positive potential (blue), indicating its acidic nature. The halogen substituents, chlorine and fluorine, would also influence the charge distribution on the benzene (B151609) portion of the indole ring.
Spectroscopic Property Predictions
DFT calculations are also employed to predict various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its spectroscopic features.
In studies of similar indole derivatives, the calculated vibrational frequencies are often in good agreement with experimental FT-IR and Raman spectra after applying a scaling factor. researchgate.net Similarly, NMR chemical shifts can be predicted with reasonable accuracy, aiding in the assignment of experimental spectra. The electronic transitions observed in UV-Vis spectroscopy can be modeled using Time-Dependent DFT (TD-DFT), providing insights into the nature of the electronic excitations. figshare.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Binding Affinity Prediction
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and favorable interaction.
For instance, in a study of 4-nitro-1H-indole-carboxaldehyde, docking against the RAS protein (implicated in lung cancer) revealed a strong binding affinity, suggesting its potential as an inhibitor. researchgate.net Similar studies could be performed for this compound against various therapeutic targets to assess its potential biological activity.
Table 2: Example of Molecular Docking Results for a Related Indole Derivative with a Protein Target
| Ligand | Protein Target | Binding Affinity (kcal/mol) |
| 4-nitro-1H-indole-carboxaldehyde | RAS | -7.5 |
Note: This table presents example data from a published study on a related compound to illustrate the type of information obtained from molecular docking. The binding affinity of this compound would depend on the specific protein target.
Identification of Key Interacting Residues
Beyond predicting binding affinity, molecular docking also provides a detailed view of the interactions between the ligand and the amino acid residues in the binding site of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key interacting residues is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
In the case of this compound, the aldehyde oxygen and the indole nitrogen hydrogen would be expected to act as hydrogen bond acceptors and donors, respectively. The aromatic indole ring could participate in pi-pi stacking or hydrophobic interactions with aromatic residues in the binding pocket. The chlorine and fluorine atoms could also form halogen bonds or other specific interactions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of solvent molecules on its structure and stability.
Conformational Analysis:
The conformational landscape of this compound is primarily dictated by the orientation of the 3-carbaldehyde group relative to the indole ring. While the indole ring itself is rigid, the C3-C(aldehyde) bond allows for rotational freedom. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers. It is hypothesized that the planar conformer, where the aldehyde group is coplanar with the indole ring, would be the most stable due to extended conjugation. However, steric hindrance from the N-H group and the electronic effects of the chloro and fluoro substituents could influence this preference.
A representative MD simulation would likely be performed in a periodic box of a chosen solvent, such as water, to mimic physiological conditions. The simulation would track the atomic positions over nanoseconds, allowing for the observation of conformational transitions. Analysis of the dihedral angle between the indole ring and the carbaldehyde group throughout the simulation would reveal the preferred orientations and the energy barriers between them.
Solvation Effects:
The interaction of this compound with solvent molecules, particularly water, is critical for its pharmacokinetic and pharmacodynamic properties. The chlorine and fluorine atoms, along with the nitrogen and oxygen atoms, can participate in hydrogen bonding and other non-covalent interactions with the solvent. MD simulations explicitly model these interactions, providing a detailed picture of the solvation shell around the molecule.
Analysis of the radial distribution functions (RDFs) from an MD trajectory can quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. For instance, the RDFs for water around the N-H group and the carbonyl oxygen would reveal the strength and geometry of hydrogen bonds. The presence of the electron-withdrawing fluorine and chlorine atoms can also influence the hydrogen-bonding capacity of the N-H group. The solvation free energy, a key parameter for predicting solubility and partitioning behavior, can also be calculated from extended MD simulations.
Table 1: Hypothetical Conformational Analysis Data from MD Simulations
| Conformational State | Dihedral Angle (C2-C3-C=O) | Relative Population (%) | Key Stabilizing Interactions |
| Planar (syn) | ~0° | 75 | Maximized π-conjugation |
| Planar (anti) | ~180° | 20 | Reduced steric clash with N-H |
| Non-planar | ~90° | 5 | Transient state |
Table 2: Illustrative Solvation Properties from MD Simulations in Water
| Property | Atom/Group | Finding |
| Hydrogen Bond Occupancy | N-H --- O(water) | High |
| Hydrogen Bond Occupancy | C=O --- H(water) | Moderate |
| Solvation Free Energy | Whole Molecule | Moderately Favorable |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For this compound, QSAR studies would be instrumental in guiding the design of new analogs with potentially enhanced therapeutic effects.
A typical QSAR study would involve a dataset of indole-3-carbaldehyde derivatives with varying substituents on the indole ring and their corresponding measured biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, and surface area-related parameters.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical model that relates the descriptors to the biological activity. A statistically robust QSAR model, characterized by high correlation coefficients (R²) and cross-validation scores (q²), can be used to predict the activity of newly designed, unsynthesized compounds.
For instance, a QSAR model might reveal that increasing the electron-withdrawing nature of the substituents at the 6- and 7-positions enhances activity, while bulky substituents are detrimental. This information would be invaluable for medicinal chemists in deciding which new analogs of this compound to synthesize and test.
Table 3: Example of a 2D-QSAR Model for a Series of Indole-3-carbaldehyde Analogs
| Descriptor | Coefficient | Contribution to Activity |
| LogP (Lipophilicity) | +0.45 | Positive |
| Dipole Moment | -0.21 | Negative |
| Molecular Weight | +0.15 | Positive |
| Model Statistics | ||
| R² | 0.85 | |
| q² | 0.72 | |
| F-statistic | 45.6 |
Cheminformatics Approaches for Virtual Screening and Lead Optimization
Cheminformatics encompasses the use of computational methods to analyze large chemical datasets. For this compound, cheminformatics approaches such as virtual screening and lead optimization are pivotal for identifying novel hits and refining their properties.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If the biological target of this compound is known, structure-based virtual screening can be performed. This involves docking a large number of compounds into the binding site of the target and scoring them based on their predicted binding affinity.
Alternatively, if a set of active compounds with similar structures is known, ligand-based virtual screening can be employed. This approach uses the known active molecules as a template to search for other compounds in a database with similar 2D or 3D features. For this compound, one could search for commercially available or synthetically accessible compounds that share its core indole-3-carbaldehyde scaffold and halogenation pattern.
Lead Optimization:
Once a promising lead compound is identified, cheminformatics tools can be used to guide its optimization. This involves making small chemical modifications to the lead structure to improve its activity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
For this compound, lead optimization studies could explore the effect of replacing the chloro and fluoro substituents with other halogens or small functional groups. Computational models can predict how these changes would affect the compound's binding to its target and its ADME properties. For example, replacing the chlorine with a bromine might increase lipophilicity, which could affect both potency and cell permeability. These predictions help prioritize the synthesis of the most promising analogs, thereby accelerating the drug discovery process.
Table 4: Illustrative Virtual Screening Hit List for Analogs of this compound
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| ZINC12345678 | 6-bromo-7-fluoro-1H-indole-3-carbaldehyde | -8.5 | Enhanced hydrophobic interactions |
| ZINC87654321 | 6-chloro-7-methoxy-1H-indole-3-carbaldehyde | -8.2 | Additional hydrogen bond with methoxy (B1213986) group |
| ZINC13579246 | 6,7-dichloro-1H-indole-3-carbaldehyde | -8.0 | Stronger halogen bonding |
General Overview of Indole Derivative Biological Activities
The indole nucleus is a prominent heterocyclic structure found in numerous natural and synthetic compounds, making it a privileged scaffold in medicinal chemistry. chula.ac.th Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide range of biological targets, including proteins and enzymes. chula.ac.th This versatile framework has led to the development of compounds with a vast spectrum of pharmacological activities.
Historically, indole alkaloids from natural sources, such as reserpine and vinca alkaloids (vincristine and vinblastine), have been pivotal in treating hypertension and cancer, respectively. The indole core is also present in essential biomolecules like serotonin and melatonin, which regulate mood, sleep, and appetite. This inherent biological relevance has spurred extensive research, revealing that synthetic indole derivatives possess a wide array of therapeutic potentials. These include antimicrobial (antibacterial, antifungal, antiviral, antiprotozoal), anticancer, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects. chula.ac.thmdpi.com The ability of the indole ring to be readily modified allows for the fine-tuning of its chemical properties to enhance potency and selectivity for various therapeutic targets. chula.ac.th
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiprotozoal)
Indole derivatives, including those based on the indole-3-carbaldehyde structure, are recognized for their significant antimicrobial properties. researchgate.net The functionalization of the indole core has yielded compounds with potent activity against a wide range of pathogens, including bacteria, fungi, viruses, and protozoa.
Antibacterial Efficacy against Specific Strains (e.g., MRSA)
Derivatives of indole-3-carbaldehyde have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. scirp.org Semicarbazone derivatives of halogenated indoles, such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, have shown inhibitory effects against Staphylococcus aureus and Bacillus subtilis. semanticscholar.org
Specifically, indole-3-aldehyde hydrazone derivatives have been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), a critical threat in healthcare settings. nih.gov Certain compounds in this class exhibited better activity against MRSA than the standard antibiotic ampicillin, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 mg/mL. nih.govresearchgate.net
| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Indole-3-carbaldehyde Semicarbazone (Bromo-derivative) | Staphylococcus aureus | 100 | semanticscholar.org |
| Indole-3-carbaldehyde Semicarbazone (Chloro-derivative) | Staphylococcus aureus | 150 | semanticscholar.org |
| Indole-3-carbaldehyde Semicarbazone (Bromo-derivative) | Bacillus subtilis | 100 | semanticscholar.org |
| Indole-3-carbaldehyde Semicarbazone (Chloro-derivative) | Bacillus subtilis | 150 | semanticscholar.org |
| Indole-3-aldehyde Hydrazone Derivatives | MRSA | 6.25-100 | nih.gov |
Antifungal Properties
The antifungal potential of indole derivatives is well-documented. Indole-3-carboxaldehyde (B46971) derivatives have been synthesized and tested against various fungal pathogens. For instance, Schiff base analogues of indole-3-carboxaldehyde have been evaluated against Aspergillus niger, Candida albicans, and Trichophyton rubrum. nih.gov
Furthermore, certain indole derivatives have shown efficacy against plant pathogenic fungi. Semicarbazone derivatives of 1-(2-oxo-2-phenyl-ethyl)-2-phenyl-1H-indol-3-yl) methylene (B1212753) exhibited good antifungal activity against Candida albicans and C. rugosa strains. csic.es Halogenated derivatives, such as 6-chloro-2-(5-chloro-1H-indole-3-yl)-thiochroman-4-one, have demonstrated better antifungal activity than the reference drug Fluconazole in some studies. chula.ac.th
Antiviral Potency and Mechanisms
Indole derivatives are a significant class of antiviral agents, with some compounds acting against a broad spectrum of viruses, including SARS-CoV-2. nih.govnih.govactanaturae.ru The mechanisms of action are varied; for instance, some derivatives inhibit the fusion of the viral envelope with the host cell membrane, preventing viral entry. mdpi.com
One notable derivative, a dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. nih.govnih.govactanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited viral replication. nih.govnih.gov Its activity is also associated with interferon-inducing properties and the suppression of syncytium formation induced by the viral spike protein. nih.govactanaturae.ru This compound exhibited a high selectivity index of 78.6, indicating its potential as a candidate for antiviral drug development. nih.govactanaturae.ru
Antiprotozoal Activities (e.g., Anti-Leishmanial, Anti-Plasmodial, Anti-Trypanosomal)
The indole scaffold is a key feature in many compounds with activity against protozoan parasites. Research has highlighted the potential of indole derivatives in combating diseases like malaria, leishmaniasis, and trypanosomiasis.
Indole-sulfonamide derivatives have been investigated for their antiplasmodial effects against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org Bisindole derivatives containing a hydroxyl group, in particular, have shown promising activity. nih.gov The search for new antiprotozoal agents is critical due to the emergence of drug resistance, and the versatility of the indole structure makes it a valuable starting point for the development of new therapeutic options.
Anticancer and Antiproliferative Effects
The indole framework is a cornerstone in the development of anticancer agents, dating back to the discovery of vinca alkaloids. mdpi.com Modern research focuses on synthetic indole derivatives that target various mechanisms involved in cancer cell proliferation and survival. Halogenated indole derivatives have been a particular focus, with substitutions on the indole ring enhancing cytotoxic activity. mdpi.com
Derivatives of indole-3-carbaldehyde and related structures have been synthesized and evaluated against numerous cancer cell lines. For example, new pyrazolinyl-indole derivatives have demonstrated significant cytotoxic activities against panels of cancer cell lines including leukemia, colon, breast, melanoma, and lung cancer. nih.gov Similarly, halogenated spiro[pyrrolidine-thiazolo-oxindoles] have shown potent antiproliferative effects against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, with some compounds being more potent than the reference drug cisplatin. mdpi.com Indole-sulfonamide derivatives have also exhibited significant cytotoxicity, particularly against MOLT-3 (leukemia) and HepG2 (liver cancer) cell lines. nih.govacs.org
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Halogenated Spirooxindole (5g) | HepG2 (Liver) | 4.00 µM | mdpi.com |
| Halogenated Spirooxindole (5g) | MCF-7 (Breast) | 4.00 µM | mdpi.com |
| Halogenated Spirooxindole (5g) | HCT-116 (Colon) | 2.50 µM | mdpi.com |
| Indole-Sulfonamide (Compound 30) | HepG2 (Liver) | 7.37 µM | nih.govacs.org |
| Indole-Sulfonamide (Compound 30) | MOLT-3 (Leukemia) | 2.65 µM | nih.gov |
| Indole-Sulfonamide (Compound 31) | MOLT-3 (Leukemia) | 1.83 µM | nih.gov |
| Pyrazolinyl-Indole (HD05) | Leukemia Panel | 78.76% growth inhibition | nih.gov |
Inhibition of Tubulin Polymerization
The indole nucleus is a key component in various natural and synthetic compounds that inhibit tubulin polymerization, a critical process for cell division, making it a prime target for anticancer drug development. nih.gov While direct studies on this compound are unavailable, research on other indole derivatives provides strong evidence for this mechanism.
For instance, indole-chalcone derivatives have been shown to arrest cancer cell growth by binding to tubulin, exhibiting a mechanism similar to that of colchicine. nih.gov Furthermore, novel hybrids combining indole and 1,2,4-triazole moieties have been synthesized and evaluated as inhibitors of tubulin polymerization. researchgate.net In one study, an oxime-based indole-triazole hybrid, compound 7i , was identified as a potent tubulin polymerization inhibitor with an IC50 value of 3.03 ± 0.11 µM, which is more potent than the reference drug combretastatin A-4 (CA-4) (IC50 = 8.33 ± 0.29 µM). researchgate.net
These findings suggest that a suitably substituted indole-3-carbaldehyde core, potentially including halogen atoms like those in this compound, could be a promising scaffold for developing new tubulin polymerization inhibitors.
Induction of Apoptosis and Cell Cycle Arrest
Indole derivatives are well-documented for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are key mechanisms for their anticancer effects. nih.gov Naturally occurring indole compounds like indole-3-carbinol and its dimer, 3,3′-diindolylmethane, are known to induce apoptosis in cancer cells. nih.gov
Synthetic derivatives have also shown significant activity. For example, certain benzimidazole-based derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer). mdpi.com One compound, in particular, led to a significant increase in apoptosis in SKOV3 cells, with a 76.2% increase in early apoptosis and a 21.7% increase in late apoptosis. mdpi.com The mechanism often involves blocking the cell cycle at a specific phase, preventing the cancer cells from proliferating. mdpi.complos.org While this data is not on indole-3-carbaldehyde derivatives directly, it highlights the potential of heterocyclic compounds with similar structural motifs to induce apoptosis and cell cycle arrest.
Targeting Specific Cancer Cell Lines
Research has demonstrated that halogenated indole derivatives exhibit cytotoxic activity against a range of human cancer cell lines. The specific substitution pattern on the indole ring, including the position and nature of the halogen atoms, can significantly influence this activity.
For example, platinum(II) and palladium(II) complexes with chloro-derivatives of 7-azaindole-3-carbaldehyde have shown potent antiproliferative activity. nih.gov A platinum complex, trans-[PtCl2(5ClL)2] , demonstrated superior activity compared to the widely used anticancer drug cisplatin against cisplatin-resistant ovarian cancer (A2780cis) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Similarly, derivatives of 5-bromo- and 5-chloro-indole-3-carboxaldehydes have shown promise in anticancer research. researchgate.net
The table below summarizes the in vitro anticancer activity of a representative platinum complex with a chloro-substituted azaindole-3-carbaldehyde ligand against various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| trans-[PtCl2(5ClL)2] | A2780cis | Cisplatin-Resistant Ovarian Cancer | 4.96 ± 0.49 |
| trans-[PtCl2(5ClL)2] | MDA-MB-231 | Triple-Negative Breast Cancer | 4.83 ± 0.38 |
| trans-[PtCl2(5ClL)2] | HT-29 | Colon Cancer | 6.39 ± 1.07 |
| Cisplatin (Reference) | A2780cis | Cisplatin-Resistant Ovarian Cancer | 11.20 ± 1.41 |
| Cisplatin (Reference) | MDA-MB-231 | Triple-Negative Breast Cancer | 8.13 ± 0.97 |
Data sourced from a study on chloro-derivatives of 7-azaindole-3-carbaldehyde complexes. nih.gov
Mechanisms of Action in Anticancer Contexts
The anticancer mechanisms of indole derivatives are multifaceted. nih.gov As discussed, inhibition of tubulin polymerization and induction of apoptosis are primary mechanisms. nih.govresearchgate.net The presence of halogen and aldehyde functional groups on the indole ring enhances the molecule's ability to interact with biological targets like enzymes and receptors involved in cell proliferation. researchgate.net
Derivatives of 5-bromo- and 5-chloro-indole-3-carboxaldehydes have shown potential for anticancer activity by inhibiting key kinases that regulate the cell cycle. researchgate.net The 3-formyl group is particularly reactive and can form Schiff bases with amine groups in biological molecules, leading to a new class of bioactive compounds. researchgate.net This reactivity could be a key factor in the mechanism of action for compounds like this compound.
Anti-inflammatory and Analgesic Properties
Indole-3-carbaldehyde derivatives have been investigated for their potential anti-inflammatory and analgesic properties. derpharmachemica.comnih.govtheaspd.com Synthetic indole derivatives have shown the ability to reduce inflammation and pain in preclinical models. nih.govtheaspd.com For example, a study on novel synthetic indole derivatives demonstrated significant anti-inflammatory and analgesic effects in mice. nih.gov Two compounds, 3a-II and 4a-II , were identified as being particularly potent. nih.gov
Indole-3-carboxaldehyde itself has been shown to inhibit the inflammatory response in macrophages. nih.gov These findings suggest that the indole-3-carbaldehyde scaffold is a promising starting point for developing new anti-inflammatory and analgesic agents. derpharmachemica.comtheaspd.com
Antioxidant Activity Investigations
Many indole derivatives are known to possess antioxidant properties, which is the ability to neutralize harmful free radicals in the body. derpharmachemica.comaku.edu.trnih.gov The indole nucleus itself, particularly the heterocyclic nitrogen atom, is an active redox center. nih.gov
Studies on various indole-3-carboxaldehyde derivatives have confirmed their antioxidant potential. derpharmachemica.comaku.edu.tr In one study, a series of novel indole-3-carboxaldehyde analogues were synthesized and evaluated for their antioxidant activity using DPPH free radical scavenging and microsomal lipid peroxidation assays. derpharmachemica.com A compound designated as 5f , which features a methoxy group, showed superior antioxidant activity compared to the standard antioxidant butylated hydroxy anisole (BHA). derpharmachemica.com Another study on C-3 substituted indole derivatives found that a derivative containing a pyrrolidinedithiocarbamate moiety was a highly active radical scavenger. nih.gov
The antioxidant capacity of several indole-3-carboxaldehyde thiosemicarbazone derivatives was evaluated using DPPH, ABTS, and CUPRAC assays. The results, summarized in the table below, show the percentage of inhibition in the ABTS assay at a concentration of 10 µM.
| Compound | ABTS Inhibition (%) at 10 µM |
|---|---|
| Compound 3a | 60 |
| Compound 3b | 15 |
| Compound 3c | 10 |
| Compound 3d | 18 |
| BHT (Standard) | 55 |
| α-TOC (Standard) | 40 |
Data adapted from a study on indole-3-carboxaldehyde thiosemicarbazone derivatives. aku.edu.tr
Neuroactive Properties and Receptor Interactions
The indole structure is a core component of many neuroactive compounds, including the neurotransmitter serotonin. This has prompted research into the neuroactive potential of synthetic indole derivatives.
A study investigating indole-3-carboxaldehyde thiosemicarbazone derivatives explored their anticholinesterase properties, which is relevant for conditions like Alzheimer's disease. aku.edu.tr The study measured the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One compound, 3c , which has two methyl substituents on the thiosemicarbazone nitrogen, showed very potent inhibition of both AChE (90.36%) and BChE (91.06%), comparable to the standard drug galanthamine. aku.edu.tr This indicates that specific derivatives of indole-3-carbaldehyde could be valuable leads for developing new therapies for neurodegenerative diseases.
Preclinical Biological Activity Investigations of this compound Derivatives
Structure Activity Relationship Sar Studies of Halogenated Indole 3 Carbaldehyde Derivatives
Impact of Halogen Position (6-chloro, 7-fluoro) on Biological Activity and Selectivity
The introduction of halogen atoms onto the indole (B1671886) ring is a critical strategy for modulating the biological activity and selectivity of the resulting derivatives. nih.govresearchgate.net The specific placement of a chlorine atom at the C-6 position and a fluorine atom at the C-7 position on the indole nucleus of 6-chloro-7-fluoro-1H-indole-3-carbaldehyde has profound implications for its physicochemical properties and, consequently, its interaction with biological targets.
Halogens are strongly electronegative and act as electron-withdrawing groups, which can alter the electron density distribution across the indole ring. This modification influences the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with biological macromolecules. The 6-chloro and 7-fluoro substitutions, in particular, can enhance the acidity of the N-H proton at the N-1 position, potentially strengthening hydrogen bond donor capabilities.
Furthermore, the position of halogens dictates the selectivity of the compound. Different substitution patterns on the indole ring lead to varied affinities for different receptors or enzymes. For instance, studies on other halogenated indole derivatives have shown that the specific location of the halogen can determine the compound's selectivity for different biological targets. While direct studies on this compound are limited, research on related compounds, such as 6-fluoro-7-substituted benzothiazoles, highlights that substitutions at these positions are pivotal for generating diverse biological activities. researchgate.net The combination of chlorine at C-6 and fluorine at C-7 creates a unique electronic and steric profile that can be exploited to achieve desired selectivity.
Table 1: General Effects of Halogen Substitution on Indole Derivatives
| Substitution Position | Halogen Type | Typical Effects on Biological Activity | Reference |
| C-5, C-6 | Chloro, Bromo | Often enhances antibacterial or antifungal activity. | csic.es |
| C-6, C-7 | Fluoro, Chloro | Can modulate receptor selectivity and metabolic stability. | researchgate.net |
| General | Fluoro | Increases metabolic stability and membrane permeability. | researchgate.net |
| General | Chloro | Increases lipophilicity and can form halogen bonds. | acs.org |
Influence of Substituents at the C-3 Carbaldehyde Moiety on Biological Profile
The carbaldehyde group at the C-3 position of the indole ring is a versatile chemical handle that is crucial for the compound's biological profile. researchgate.net This aldehyde functionality is a key intermediate for the synthesis of a wide array of derivatives, as its carbonyl group readily undergoes reactions to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net
Modifications at this position, such as conversion into Schiff bases, thiosemicarbazones, or oxadiazoles, have been shown to impart a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netaku.edu.tr For example, the condensation of the aldehyde group with various amines to form Schiff bases can significantly enhance the biological potency of the parent indole. researchgate.net
Effects of N-1 Substitutions on Compound Potency and Selectivity
The nitrogen atom at the N-1 position of the indole ring is another critical site for chemical modification that can significantly impact compound potency and selectivity. nih.gov The hydrogen atom on the indole nitrogen can act as a hydrogen bond donor, an interaction that is often vital for binding to target proteins. Substitution at this position removes this hydrogen bond donor capability but allows for the introduction of various other groups that can explore different binding pockets or modulate the compound's physicochemical properties.
Introducing substituents at the N-1 position can lead to several effects:
Steric Influence : Bulky substituents can create steric hindrance that may either enhance or decrease binding affinity, depending on the topology of the target's active site. This can be a tool to improve selectivity. mdpi.com
Modulation of Electronics : N-1 substituents can alter the electron density of the indole ring system, which affects its reactivity and interaction with biological targets.
Studies on N-1 substituted indoles have shown that these modifications can prevent certain undesirable subsequent reactions, leading to more selective outcomes in synthesis and potentially in biological action. whiterose.ac.uk For instance, N-acylation has been used to create key intermediates for further derivatization, yielding compounds with enhanced biological profiles. derpharmachemica.com
Role of Halogens in Modulating Lipophilicity and Membrane Permeability
The inclusion of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry to increase the lipophilicity (fat solubility) of a drug candidate. nih.gov Increased lipophilicity generally enhances a molecule's ability to cross biological membranes, such as the cell membrane, which is a critical step for reaching intracellular targets. nih.gov
Beyond simply increasing lipophilicity, halogens can participate in specific non-covalent interactions known as halogen bonds. acs.orgresearchgate.net A halogen bond is an interaction where the halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom found in biological molecules like proteins or phospholipids in cell membranes. acs.org These interactions can play a significant role in membrane-ligand recognition and may facilitate the transport of halogenated compounds across the membrane. nih.govresearchgate.net The specific Cl...F interaction in the crystal structure of related compounds suggests that these unsymmetrical halogen-halogen interactions can be more favorable than symmetrical ones, influencing the solid-state packing and potentially the interactions in a biological environment. nih.gov
Table 2: Physicochemical Impact of Halogenation
| Halogen | Effect on Lipophilicity | Potential for Halogen Bonding | Impact on Membrane Permeability | Reference |
| Fluorine (F) | Moderate Increase | Weak | Generally Increases | researchgate.netnih.gov |
| Chlorine (Cl) | Significant Increase | Moderate | Generally Increases | acs.orgnih.gov |
Conformational Preferences and Their Relation to Biological Outcomes
The three-dimensional shape (conformation) of a molecule is paramount to its biological activity, as it determines how well the molecule can fit into the binding site of its biological target. For indole derivatives, the core indole ring is largely planar. However, the substituents at the N-1 and C-3 positions can adopt different spatial orientations.
The conformational preference of the C-3 carbaldehyde group relative to the indole ring can be influenced by other substituents on the ring. In derivatives of indole-3-carbaldehyde, the side chain at C-3 and the indole moiety often adopt a nearly coplanar geometry. csic.es This planarity can be crucial for effective π-π stacking interactions with aromatic residues in a protein's active site.
The presence of the 6-chloro and 7-fluoro substituents can influence the preferred conformation through electronic and steric effects. These halogens can affect the rotational barrier of the C3-carbaldehyde bond, potentially locking the side chain into a specific orientation that is either favorable or unfavorable for binding to a target. For example, a strong electron-withdrawing group on the indole ring has been shown to alter the dihedral angle, causing the side chain to move out of the indole plane. csic.es Such conformational changes directly impact the molecule's shape and its ability to achieve the optimal geometry for a biological response.
Role of 6 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde As a Chemical Probe and Scaffold in Chemical Biology
Design and Application of Indole-Based Fluorescent Probes
Indole (B1671886) and its derivatives are intrinsically fluorescent, a property that has been widely exploited in the development of chemical probes for biological and electrochemical sensing. The design of such probes often relies on the donor-π-acceptor (D-π-A) concept, where the indole ring can act as a part of the π-conjugated system. The aldehyde group at the 3-position of 6-chloro-7-fluoro-1H-indole-3-carbaldehyde can be readily functionalized to introduce various recognition moieties or to extend the π-conjugation, thereby modulating the photophysical properties of the resulting molecule.
While specific research on fluorescent probes derived directly from this compound is not extensively documented, the principles for designing indole-based probes are well-established. For instance, benzaldehyde-indole fused chromophores have been successfully designed to detect species like cyanide and hypochlorite. derpharmachemica.com The reaction of the analyte with a specific functional group on the probe can lead to a change in the electronic structure of the molecule, resulting in a detectable change in fluorescence. The electron-withdrawing nature of the chlorine and fluorine atoms on the 6- and 7-positions of the indole ring in this compound can influence the energy levels of the molecular orbitals, potentially leading to probes with unique spectral properties.
The general strategy for creating a fluorescent probe from this scaffold would involve the condensation of the aldehyde group with a molecule containing a primary amine, forming a Schiff base. This reaction is a common method for linking the indole scaffold to a recognition unit or another fluorophore. The resulting imine bond becomes part of the conjugated system, and any interaction of the recognition unit with its target can perturb this system, leading to a change in the fluorescence signal.
Table 1: Potential Design Strategies for Fluorescent Probes based on this compound
| Strategy | Description | Potential Analyte |
| Schiff Base Formation | Condensation of the aldehyde with an amine-containing recognition moiety. | Metal ions, anions, reactive oxygen species |
| Nucleophilic Addition | Addition of a nucleophilic analyte to the aldehyde group, disrupting conjugation. | Thiols, cyanide |
| Intramolecular Cyclization | Analyte-triggered cyclization reaction that alters the fluorophore structure. | pH, specific enzymes |
Use as a Core Scaffold for Combinatorial Library Synthesis
The indole-3-carbaldehyde framework is a valuable scaffold for combinatorial chemistry due to its facile functionalization at multiple positions. The aldehyde group at C3 is a key handle for introducing molecular diversity through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings. Furthermore, the N-H of the indole ring can be substituted, and the halogenated benzene (B151609) ring offers sites for cross-coupling reactions, although this is less common than functionalization at the C3 and N1 positions.
The synthesis of libraries of indole derivatives is a common strategy in drug discovery to explore a wide chemical space. nih.gov The specific substitution pattern of this compound provides a unique starting point for such libraries. The presence of the halogen atoms can influence the biological activity and pharmacokinetic properties of the resulting compounds. For example, fluorine substitution is a well-known strategy to enhance metabolic stability and binding affinity.
A typical combinatorial synthesis approach using this compound as the scaffold would involve parallel reactions where the aldehyde is reacted with a diverse set of primary or secondary amines via reductive amination to generate a library of substituted indolyl-methylamines. Alternatively, reaction with various hydrazides could yield a library of hydrazones. These libraries can then be screened for biological activity against a variety of targets. The synthesis of indole-3-carboxaldehyde (B46971) derivatives is a key step in the preparation of biologically active compounds. researchgate.netekb.egresearchgate.net
Table 2: Key Reactions for Diversification of the this compound Scaffold
| Reaction | Reagents | Product Class |
| Reductive Amination | Primary/Secondary Amines, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Indolyl-methylamines |
| Wittig Reaction | Phosphonium (B103445) Ylides | Substituted Indolyl-alkenes |
| Knoevenagel Condensation | Active Methylene (B1212753) Compounds | Substituted Indolyl-acrylates |
| Hydrazone Formation | Hydrazines/Hydrazides | Indolyl-hydrazones |
| N-Alkylation/Arylation | Alkyl/Aryl Halides, Base | N-Substituted Indoles |
Development of Bioconjugates and Linker Chemistry
The aldehyde functionality of this compound is particularly useful for the development of bioconjugates. Aldehydes can react with aminooxy or hydrazide groups to form stable oxime and hydrazone linkages, respectively. This type of "click-like" chemistry is highly efficient and proceeds under mild, aqueous conditions, making it suitable for the modification of biomolecules such as proteins, peptides, and nucleic acids.
The indole scaffold itself can serve as a core for attaching different functionalities. For instance, a linker with a terminal aminooxy or hydrazide group could be attached to a biomolecule, which would then be reacted with this compound or a derivative thereof. This strategy allows for the late-stage introduction of the indole moiety into a biological system. The development of synthetic pathways for incorporating privileged structures like indoles into bioactive molecules is an important area of research. csic.es
The chloro and fluoro substituents on the indole ring can also play a role in the properties of the resulting bioconjugate. They can influence the lipophilicity and electronic properties of the molecule, which may affect its interaction with biological targets or its cellular uptake. The synthesis of indole-3-carboxaldehyde thiosemicarbazone derivatives, which involves the reaction of the aldehyde with thiosemicarbazides, is another example of how this scaffold can be used to create conjugates with potential biological applications. aku.edu.tr
Applications in Molecular Recognition and Imaging
The principles that govern the design of fluorescent probes based on this compound are also applicable to its use in molecular recognition and imaging. The indole scaffold has been successfully used in the design of small-molecule fluorescent chemosensors for the detection of various ions and neutral species. aku.edu.tr Probes based on a benzaldehyde-indole fused chromophore have demonstrated the ability to respond to cyanide and hypochlorite in living cells, highlighting the potential of this class of compounds in cellular imaging. derpharmachemica.com
While direct imaging applications of this compound have not been specifically reported, its structure suggests potential in this area. The aldehyde group can be used to attach the indole scaffold to targeting ligands, such as peptides or small molecules that bind to specific receptors in the body. The intrinsic fluorescence of the indole core, potentially modulated by the halogen substituents, could then be used to visualize the location of these targets.
Furthermore, the reactivity of the aldehyde group can be exploited for "turn-on" imaging probes. For example, a non-fluorescent derivative of this compound could be designed to undergo a specific reaction in the presence of a target analyte, leading to the formation of a fluorescent product. This approach offers high sensitivity and low background signal, which are desirable for imaging applications.
Future Research Directions and Translational Perspectives for 6 Chloro 7 Fluoro 1h Indole 3 Carbaldehyde
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and approved pharmaceuticals. researchgate.netmdpi.com The specific derivative, 6-chloro-7-fluoro-1H-indole-3-carbaldehyde, with its unique halogenation pattern, presents a promising starting point for the development of novel therapeutic agents. The future research landscape for this compound is focused on optimizing its synthesis, understanding its molecular interactions, enhancing its delivery, and designing next-generation analogs with superior therapeutic profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-7-fluoro-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sequential halogenation and formylation. For example:
Formylation : Use the Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position of the indole ring.
Halogenation : Regioselective chlorination (e.g., using N-chlorosuccinimide, NCS) at the 6-position, followed by fluorination (e.g., Selectfluor®) at the 7-position.
- Optimization : Temperature control (0–25°C) and catalysts (e.g., Lewis acids) improve regioselectivity. Purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : and NMR confirm substitution patterns. Coupling constants (e.g., and ) indicate halogen positions.
- X-ray Crystallography : Single-crystal analysis at 100 K resolves bond lengths (e.g., C–Cl: 1.73–1.75 Å, C–F: 1.34–1.36 Å) and angles. For example, Cl···F interactions (3.049 Å) and torsion angles reveal planar indole systems .
- Mass Spectrometry : HRMS confirms molecular ion ([M+H]) and isotopic patterns for Cl/F .
Q. How does the electronic effect of chloro and fluoro substituents influence the indole ring’s reactivity?
- Mechanistic Insight : The electron-withdrawing nature of Cl/F reduces electron density at the 6/7 positions, directing electrophilic attacks (e.g., nitration, sulfonation) to the 4/5 positions. Computational studies (DFT) predict Fukui indices for regioselectivity .
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Key Findings :
- Halogen Bonding : Cl···F interactions (3.049 Å, angles: 148.10° and 162.06°) form 2D networks via σ-hole interactions.
- Stacking Interactions : π-π stacking between indole rings (interplanar distance: 3.259 Å) stabilizes the lattice.
- Hydrogen Bonding : Weak C–H···O bonds (2.50–2.70 Å) further stabilize the structure.
- Comparative Analysis : Unlike Cl···O interactions in non-fluorinated analogs, Cl···F here reflects stronger polarization due to fluorine’s electronegativity .
Q. How can regioselectivity challenges during halogenation be addressed in scaled-up synthesis?
- Strategies :
- Directing Groups : Temporary protection of the aldehyde (e.g., acetal formation) prevents unwanted side reactions.
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, improving yield (e.g., >80% for fluorination).
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 12 hours for Cl introduction) .
Q. What are the implications of halogen substitution on bioactivity in structure-activity relationship (SAR) studies?
- Case Studies :
- Antimicrobial Activity : The 7-F substituent enhances metabolic stability compared to 7-H analogs (e.g., MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus).
- Electrophilic Reactivity : The aldehyde group enables Schiff base formation with biological nucleophiles (e.g., lysine residues), critical for enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
